Cas no 2107-38-2 (1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)-)

1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- is a fluorinated benzimidazole derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group at the 7-position enhances its electron-withdrawing properties, improving reactivity and stability in synthetic applications. This compound serves as a versatile intermediate for the development of bioactive molecules, particularly in the synthesis of inhibitors and heterocyclic scaffolds. Its carboxylic acid functionality allows for further derivatization, enabling the creation of amides, esters, and other derivatives. The presence of the benzimidazole core contributes to its potential in medicinal chemistry, where such structures are often explored for antimicrobial, antiviral, and anticancer activities. High purity and consistent quality make it suitable for precision research applications.
1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- structure
2107-38-2 structure
Product Name:1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)-
CAS No:2107-38-2
MF:C9H5F3N2O2
MW:230.143412351608
MDL:MFCD20265550
CID:5305766
Update Time:2025-10-14

1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)-
    • 4-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid
    • MDL: MFCD20265550
    • Inchi: 1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16)
    • InChI Key: DJUFZNQIGYCQJH-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)NC2=C(C(F)(F)F)C=CC=C2N=1

Computed Properties

  • Exact Mass: 230.03
  • Monoisotopic Mass: 230.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66A^2

1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- Pricemore >>

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